molecular formula C12H14Cl2N2O3S B2678387 2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 923756-84-7

2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2678387
CAS No.: 923756-84-7
M. Wt: 337.22
InChI Key: QSLNLCOVLFALLS-UHFFFAOYSA-N
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Description

2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-derived compound featuring a 2-chlorobenzenesulfonyl group and a 2-chloroacetyl moiety. The sulfonyl group introduces strong electron-withdrawing effects, while the chloroacetyl substituent enhances electrophilicity, making the compound reactive in alkylation or nucleophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-4-2-1-3-10(11)14/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLNLCOVLFALLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce simpler compounds .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one has been utilized in the development of new pharmaceutical agents. Its piperazine moiety is particularly important for creating compounds with enhanced biological activity, including:

  • Antimicrobial agents: The compound has shown promise in inhibiting various bacterial and fungal strains .
  • Anticancer drugs: Modifications of this scaffold have led to derivatives that exhibit cytotoxic effects against cancer cell lines.

Synthetic Chemistry

This compound serves as a building block in organic synthesis, particularly in creating complex heterocyclic compounds. It has been used as a precursor for synthesizing:

  • Thieno[2,3-b]pyridine derivatives: These compounds have demonstrated significant biological activities, including anti-inflammatory and anticancer properties .
  • Novel benzamide derivatives: The compound's structure allows for the introduction of various substituents, leading to diverse biological profiles .

Biological Studies

Research involving this compound has focused on its interaction with biological systems:

  • Studies have indicated its potential in modulating enzyme activity, particularly in pathways related to drug metabolism and detoxification .
  • Investigations into its effects on cellular signaling pathways have revealed insights into its role as a potential therapeutic agent.

Case Studies

StudyObjectiveFindings
Antimicrobial Activity Evaluate efficacy against bacterial strainsShowed comparable activity to standard antibiotics like ciprofloxacin .
Synthesis of Thieno[2,3-b]pyridines Develop new derivatives for biological testingSuccessfully synthesized novel compounds with significant anti-inflammatory activity .
Biological Mechanisms Investigate enzyme modulationDemonstrated inhibition of specific metabolic enzymes, suggesting potential for drug interactions .

Mechanism of Action

The mechanism of action of 2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Sulfonyl Substituents

The sulfonyl group’s electronic and steric properties are critical determinants of reactivity and bioactivity. Key analogues include:

Compound Name Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features Source
Target Compound 2-Chlorobenzenesulfonyl C₁₂H₁₃Cl₂N₂O₃S 334.23 Electron-withdrawing Cl at ortho position
2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one 4-Methoxybenzenesulfonyl C₁₃H₁₇ClN₂O₄S 332.80 Electron-donating OMe improves solubility
2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one 4-Ethoxybenzenesulfonyl C₁₄H₁₉ClN₂O₄S 346.83 Bulkier ethoxy group enhances lipophilicity

Key Findings :

  • Electronic Effects : The 2-chlorobenzenesulfonyl group in the target compound reduces piperazine basicity compared to methoxy or ethoxy derivatives, altering reactivity in nucleophilic environments .
  • Solubility : Methoxy and ethoxy substituents increase hydrophilicity, whereas the chloro group in the target compound may reduce aqueous solubility .
Analogues with Alternative Acyl Groups

Replacement of the chloroacetyl group modifies electrophilicity and metabolic stability:

Compound Name Acyl Group Molecular Formula Molecular Weight (g/mol) Key Features Source
2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethan-1-one 3-Chlorophenyl C₁₂H₁₄Cl₂N₂O 273.16 Lacks sulfonyl group; reduced polarity
1,4-Bis(2-chloroacetyl)piperazine Dual chloroacetyl C₈H₁₀Cl₂N₂O₂ 237.09 Cross-linking potential due to two reactive sites

Key Findings :

  • Reactivity : The target compound’s single chloroacetyl group offers controlled reactivity compared to bis-chloroacetyl derivatives, which may exhibit off-target alkylation .
  • Biological Activity : The 3-chlorophenyl analogue (without sulfonyl) shows distinct pharmacological profiles, highlighting the sulfonyl group’s role in target binding .
Pharmacologically Relevant Analogues
  • Cortisol Synthesis Inhibitors : A structurally similar compound (1-{4-[4-(dichlorophenyl)piperazin-1-yl]ethan-1-one) acts as a cortisol synthesis inhibitor, suggesting the piperazine-chloroacetyl scaffold’s versatility in enzyme targeting .
  • Kinase Inhibitors : Analogues with pyrimidinyl substituents (e.g., 2-Chloro-1-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl)ethan-1-one) show activity in kinase inhibition assays, emphasizing the impact of aromatic heterocycles .

Biological Activity

2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one, identified by its CAS number 923756-84-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14Cl2N2O3SC_{12}H_{14}Cl_2N_2O_3S with a molecular weight of 337.22 g/mol. The compound features a piperazine ring substituted with a chlorobenzenesulfonyl group, which is significant for its biological interactions.

Chemical Structure

PropertyValue
Molecular FormulaC₁₂H₁₄Cl₂N₂O₃S
Molecular Weight337.22 g/mol
CAS Number923756-84-7

The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, possibly due to the presence of the sulfonamide moiety.
  • Antidepressant Properties : Research indicates that similar piperazine derivatives can influence serotonin receptors, suggesting a potential role in mood regulation.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on a series of piperazine derivatives demonstrated that compounds with sulfonyl substitutions exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
  • Neuropharmacological Effects :
    • In a pharmacological evaluation, derivatives similar to this compound were tested for their effects on neurotransmitter systems. Results indicated modulation of serotonin and dopamine pathways, which may correlate with antidepressant effects .
  • Toxicological Assessments :
    • Toxicity studies revealed that while the compound exhibited some cytotoxic effects at high concentrations, it maintained a therapeutic window that could be exploited for further drug development .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameAntimicrobial ActivityNeuropharmacological Effects
This compoundModeratePotentially significant
Similar Piperazine Derivative AHighModerate
Similar Piperazine Derivative BLowSignificant

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a chlorinated benzenesulfonyl group. A common approach (adapted from analogous compounds) includes:

  • Step 1 : Reacting 2-chlorobenzenesulfonyl chloride with piperazine under anhydrous conditions (e.g., in dichloromethane at 0°C) .
  • Step 2 : Introducing the chloroethanone moiety via nucleophilic substitution using chloroacetyl chloride. Reaction progress is monitored via TLC, and purification involves neutralization with NaHCO₃, solvent evaporation, and recrystallization .
  • Purity Validation : Analytical techniques such as ¹H/¹³C NMR (e.g., δ 7.35 ppm for aromatic protons, δ 54.87 ppm for piperazine carbons) and HPLC are critical .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (orthorhombic space group P2₁2₁2₁) provides bond lengths (e.g., C–Cl = 1.73 Å) and torsion angles .
  • Spectroscopy : NMR detects characteristic signals (e.g., doublets for fluorobenzyl groups at δ 7.04 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 361.06 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions like over-sulfonation .
  • Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity, while additives like triethylamine neutralize HCl byproducts .
  • Catalytic Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems .
  • Contradiction Analysis : Conflicting reports on reaction times (30 min vs. 2 hrs) suggest kinetic studies are needed to balance efficiency and purity .

Q. What computational strategies predict the compound’s bioactivity and binding affinities?

  • Methodological Answer :

  • Molecular Docking : The InChI key (e.g., BADSZXHBCSWVAD) enables structure-based docking into targets like serotonin receptors using AutoDock Vina .
  • QSAR Modeling : Collision cross-section data (predicted CCS = 176.2 Ų for [M+H]⁺) correlates with membrane permeability .
  • MD Simulations : Force fields (e.g., AMBER) simulate interactions with biological membranes, highlighting the role of the sulfonyl group in hydrogen bonding .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Methodological Answer :

  • Fluorine vs. Chlorine : Fluorine at the benzyl position (as in 2-fluorobenzyl derivatives) increases metabolic stability but reduces affinity for σ receptors compared to chlorine .
  • Piperazine Flexibility : Methylation of the piperazine ring (e.g., 4-methyl substitution) enhances blood-brain barrier penetration, as shown in rodent models .
  • Data Contradictions : While some studies link 2-chloro substitution to anti-inflammatory activity, others report neurotropic effects, necessitating target-specific assays .

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